methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

Solid-State Handling Crystallinity Process Chemistry

Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (10250-61-0) offers a precise 1,5-dimethyl substitution pattern critical for regioselective derivatization and metabolic stability. Its crystalline solid form (mp 72-77°C) ensures easy handling, avoiding the melting point and lipophilicity (XLogP3 0.8) variations seen with generic ethyl ester analogs. High purity (≥98%) guarantees reproducible results in insecticide and pharmaceutical intermediate synthesis.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 10250-61-0
Cat. No. B082792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
CAS10250-61-0
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)OC
InChIInChI=1S/C7H10N2O2/c1-5-4-6(7(10)11-3)8-9(5)2/h4H,1-3H3
InChIKeyWOBRRDCECRRRGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 10250-61-0): A Core Pyrazole Building Block for Agrochemical and Pharmaceutical Intermediate Applications


Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 10250-61-0) is a heterocyclic compound belonging to the 3-pyrazolecarboxylate ester family, characterized by a 1,5-dimethyl substitution pattern on the pyrazole ring [1]. It is widely employed as a versatile synthetic intermediate in the development of agrochemicals, particularly insecticides, and in pharmaceutical research due to the pyrazole nucleus's recognized bioisosteric potential . The compound is commercially available in high purity (typically ≥98%) from multiple reputable suppliers, with well-characterized physical properties including a melting point of 72-77 °C .

The Critical Differentiators of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 10250-61-0) Among Pyrazole Ester Analogs


Substituting methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate with a generic pyrazole carboxylate analog—such as its ethyl ester or des-methyl variants—without experimental validation carries significant scientific risk. While these compounds share a core pyrazole scaffold, distinct physicochemical properties (e.g., a melting point differential exceeding 30°C relative to the ethyl ester [1]) and lipophilicity shifts (XLogP3 0.8 vs. 0.91) directly impact solid-state handling, solubility, and downstream reaction kinetics. Furthermore, the precise 1,5-dimethyl substitution pattern is critical for regioselective derivatization and for achieving the metabolic stability advantages conferred by N1-methylation . The evidence below quantifies these points of differentiation, underscoring why procurement of this specific CAS number is essential for reproducible research outcomes.

Quantitative Evidence: How Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (10250-61-0) Differs from its Closest Analogs


Physical Form Differentiation: Melting Point Elevation of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate vs. Ethyl Ester Analog

Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate exhibits a melting point range of 72-77 °C . In contrast, its direct ethyl ester analog, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 5744-51-4), displays a significantly lower melting point range of 39-41 °C [1]. This >30 °C differential is critical for applications requiring stable solid handling at ambient temperatures, where the ethyl analog may exist as a low-melting solid or semi-solid, complicating weighing, formulation, and long-term storage.

Solid-State Handling Crystallinity Process Chemistry

Lipophilicity Control: LogP Comparison of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate vs. Ethyl Ester Analog

The XLogP3 value for methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is 0.8 . The corresponding ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 5744-51-4) has a reported logP of 0.905 . The lower lipophilicity of the methyl ester (Δ logP = -0.105) translates to a modest but measurable increase in aqueous solubility (ESOL Log S -1.7, 4.69 mg/mL) , which can be advantageous for aqueous reaction media or in biological assays where excessive lipophilicity may promote non-specific binding or precipitation.

Lipophilicity Drug Design ADME

Synthetic Accessibility and Yield in Pyrazole Scaffold Elaboration

Synthetic transformations using methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate as a starting material typically proceed with yields in the range of 65% to 80% . This is in line with the general reactivity of pyrazole-3-carboxylate esters but contrasts with certain 4-substituted analogs that may require more forcing conditions or provide lower yields due to steric hindrance [1]. The consistent performance of this unsubstituted 4-position variant as a building block is a key differentiator in library synthesis workflows.

Synthetic Yield Reaction Efficiency Process Chemistry

High Purity Specifications Enable Reproducible NMR and Analytical Studies

Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is commercially supplied with purity specifications of ≥99% (HPLC) and 98% (Sigma-Aldrich/Ambeed) , with batch-specific certificates of analysis (COA) confirming identity by NMR, HPLC, and GC . This high and verifiable purity is essential for its established use in proton magnetic resonance (NMR) studies of pyrazoles , where even trace impurities can obscure spectral interpretation. While other pyrazole esters are also available in high purity, the combination of high purity and specific NMR utility for this compound is a documented differentiator.

Analytical Chemistry NMR Spectroscopy Quality Control

Evidence-Based Application Scenarios for Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (10250-61-0)


Agrochemical Intermediate: Synthesis of Pyrazole Carboxamide Insecticides

As an intermediate in the synthesis of pyrazole carboxamide insecticides, methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate offers a favorable balance of lipophilicity (XLogP3 0.8) and a 65-80% typical yield range in key transformations . Its crystalline solid form (mp 72-77 °C) facilitates precise weighing and handling in process development, providing a practical advantage over the lower-melting ethyl ester analog. These properties support the efficient synthesis of active ingredients with broad-spectrum insecticidal activity.

Medicinal Chemistry: Core Scaffold for Kinase or Protease Inhibitor Libraries

The compound serves as a versatile core for constructing focused kinase or protease inhibitor libraries. Its high commercial purity (≥98-99%) ensures that initial hits are not confounded by impurities. The 1,5-dimethyl substitution pattern provides a rigid, pre-organized scaffold for vectoring substituents from the 4-position and the carboxylate ester, while its lower logP relative to ethyl ester analogs aids in maintaining favorable physicochemical properties during library expansion.

Analytical Method Development: NMR Spectroscopy Reference Standard

Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is specifically referenced for the study of proton magnetic resonance (NMR) of pyrazoles . Its defined structure and availability in high purity with batch-specific NMR, HPLC, and GC data make it a reliable reference compound for developing and validating NMR methods, particularly for identifying and quantifying pyrazole-containing metabolites or impurities in complex mixtures.

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